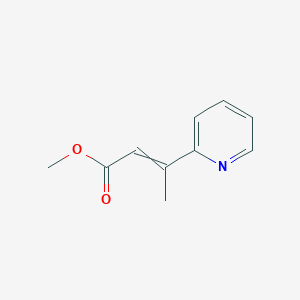
(Z)-methyl 3-(pyridin-2-yl)but-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-methyl 3-(pyridin-2-yl)but-2-enoate is an organic compound that features a pyridine ring attached to a but-2-enoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 3-(pyridin-2-yl)but-2-enoate typically involves the reaction of pyridine derivatives with suitable alkenes under controlled conditions. One common method involves the use of a Rh(III)-catalyzed C–H bond functionalization of pyridine with internal alkynes . This reaction is solvent-controlled and can yield the desired product in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-methyl 3-(pyridin-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce pyridine derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-methyl 3-(pyridin-2-yl)but-2-enoate is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a valuable intermediate in organic synthesis.
Biology
The compound’s potential biological activity is of interest in drug discovery and development. It can be used as a scaffold for designing new pharmaceuticals with desired biological properties.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific functionalities.
Mecanismo De Acción
The mechanism of action of (Z)-methyl 3-(pyridin-2-yl)but-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of biological pathways and lead to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(pyridin-2-yl)propanoate: Similar structure but with a propanoate moiety instead of but-2-enoate.
Ethyl 3-(pyridin-2-yl)but-2-enoate: Similar structure but with an ethyl ester instead of a methyl ester.
3-(Pyridin-2-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an ester.
Uniqueness
(Z)-methyl 3-(pyridin-2-yl)but-2-enoate is unique due to its specific combination of a pyridine ring and a but-2-enoate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
methyl 3-pyridin-2-ylbut-2-enoate |
InChI |
InChI=1S/C10H11NO2/c1-8(7-10(12)13-2)9-5-3-4-6-11-9/h3-7H,1-2H3 |
Clave InChI |
OFLPNKBAAYZEND-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC(=O)OC)C1=CC=CC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


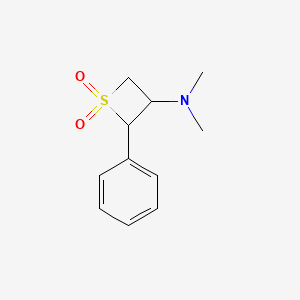
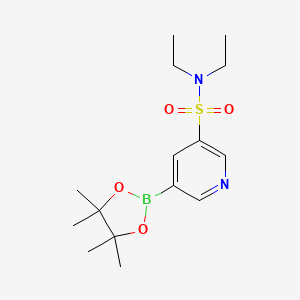
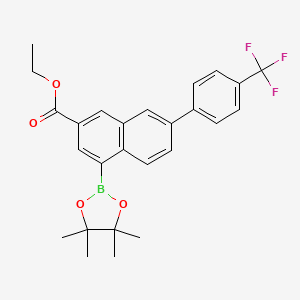
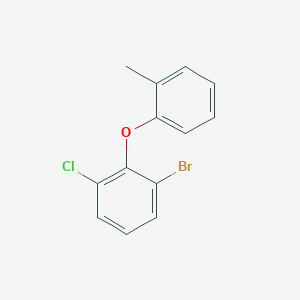
![4-Methoxy-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13990387.png)
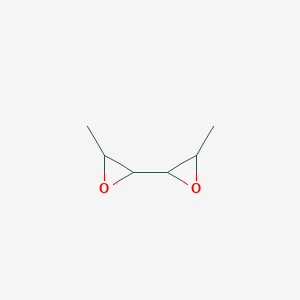
![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
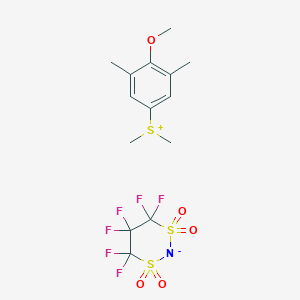
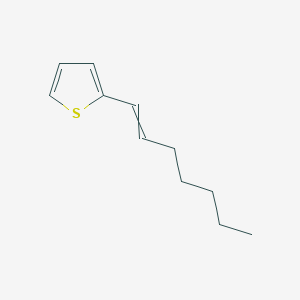


![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
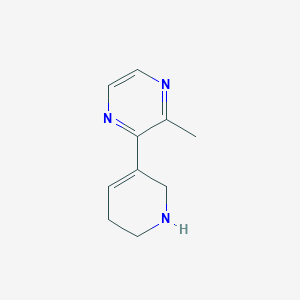
methanone](/img/structure/B13990430.png)
